
Methyloctyldidecylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyloctyldidecylammonium chloride is a quaternary ammonium compound with the molecular formula C29H62NCl. It is characterized by a positively charged nitrogen atom covalently bonded to one methyl group, one octyl group, and two decyl groups. This compound is known for its antimicrobial properties and is used in various applications, including disinfectants and sanitizers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyloctyldidecylammonium chloride can be synthesized through a quaternization reaction. This involves the reaction of a tertiary amine with an alkyl halide. For instance, the reaction of N-decyl-N-methyl-N-octylamine with decyl chloride in the presence of a suitable solvent and under controlled temperature conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The reaction is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyloctyldidecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with various nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions, halide ions, and other anions. The reactions are typically carried out in aqueous or organic solvents under mild to moderate temperature conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the nucleophile used. For example, reaction with hydroxide ions can lead to the formation of the corresponding alcohol, while reaction with halide ions can result in the formation of different quaternary ammonium salts .
Aplicaciones Científicas De Investigación
Methyloctyldidecylammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions.
Biology: Due to its antimicrobial properties, it is used in the preparation of disinfectants and sanitizers for laboratory and medical use.
Medicine: It is explored for its potential use in antimicrobial treatments and as a preservative in pharmaceutical formulations.
Industry: It is used in the formulation of cleaning agents, water treatment chemicals, and as an additive in various industrial processes
Mecanismo De Acción
Methyloctyldidecylammonium chloride exerts its antimicrobial effects by disrupting the cell membranes of microorganisms. The positively charged quaternary ammonium group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This results in the effective killing of bacteria, fungi, and viruses .
Comparación Con Compuestos Similares
Similar Compounds
Didecyldimethylammonium chloride: Similar in structure but with two methyl groups instead of one methyl and one octyl group.
Benzalkonium chloride: Another quaternary ammonium compound with a benzyl group instead of the alkyl groups.
Cetyltrimethylammonium chloride: Contains a cetyl group and three methyl groups.
Uniqueness
Methyloctyldidecylammonium chloride is unique due to its specific combination of alkyl groups, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antimicrobial agent in various applications .
Propiedades
Número CAS |
77502-70-6 |
|---|---|
Fórmula molecular |
C29H62ClN |
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
didecyl-methyl-octylazanium;chloride |
InChI |
InChI=1S/C29H62N.ClH/c1-5-8-11-14-17-19-22-25-28-30(4,27-24-21-16-13-10-7-3)29-26-23-20-18-15-12-9-6-2;/h5-29H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
QKAZXRQKJUMPMJ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCCCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


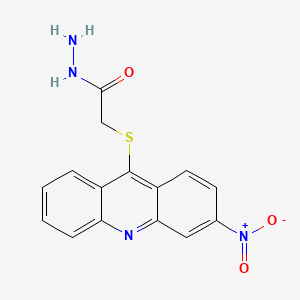

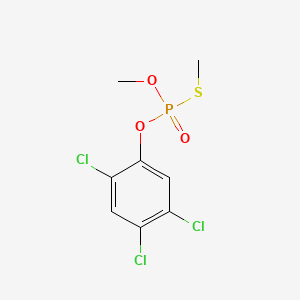
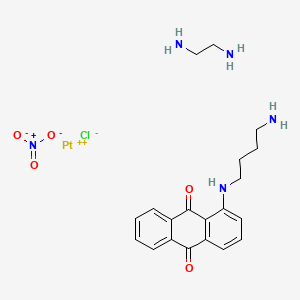

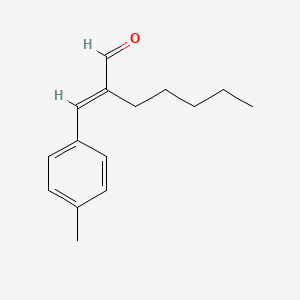
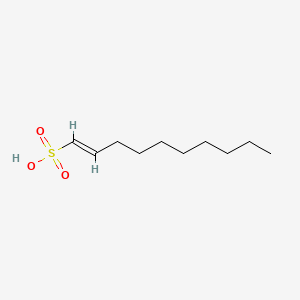

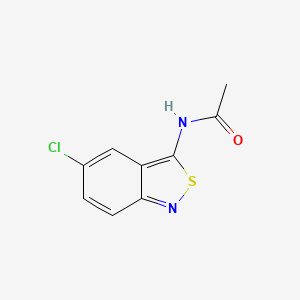
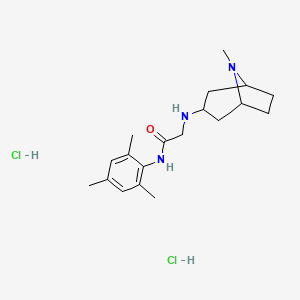
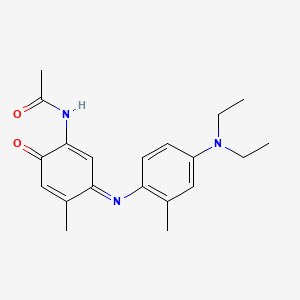


![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)
